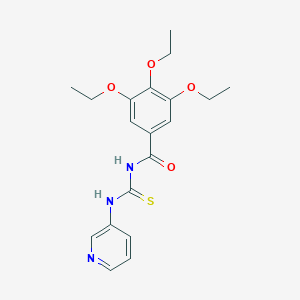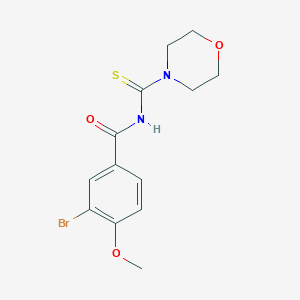![molecular formula C27H21N3O6 B314011 PROPAN-2-YL 4-[(4Z)-4-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)FURAN-2-YL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE](/img/structure/B314011.png)
PROPAN-2-YL 4-[(4Z)-4-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)FURAN-2-YL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-(4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate is a complex organic compound that features multiple functional groups, including isoindole, furan, pyrazole, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 4-[(4Z)-4-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)FURAN-2-YL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoindole Moiety: This step involves the cyclization of phthalic anhydride with an amine to form the isoindole ring.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Formation of the Pyrazole Ring: This step involves the condensation of a hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
Coupling Reactions: The isoindole, furan, and pyrazole intermediates are then coupled together using appropriate coupling reagents and conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with isopropanol to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under appropriate conditions.
Reduction: The carbonyl groups in the isoindole and pyrazole rings can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a diketone, while reduction of the carbonyl groups may yield diols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-[(4Z)-4-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)FURAN-2-YL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 4-(4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate: This compound is unique due to its combination of isoindole, furan, pyrazole, and benzoate moieties.
Butyl 4-(5-{2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate: This compound has a similar structure but with a butyl ester instead of an isopropyl ester.
4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester: This compound has a similar isoindole and benzoate structure but with an octyl ester.
Uniqueness
The uniqueness of PROPAN-2-YL 4-[(4Z)-4-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)FURAN-2-YL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H21N3O6 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
propan-2-yl 4-[(4Z)-4-[[5-(1,3-dioxoisoindol-5-yl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate |
InChI |
InChI=1S/C27H21N3O6/c1-14(2)35-27(34)16-4-7-18(8-5-16)30-26(33)21(15(3)29-30)13-19-9-11-23(36-19)17-6-10-20-22(12-17)25(32)28-24(20)31/h4-14H,1-3H3,(H,28,31,32)/b21-13- |
InChI Key |
BOJIDOLSUOYBRL-BKUYFWCQSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC4=C(C=C3)C(=O)NC4=O)C5=CC=C(C=C5)C(=O)OC(C)C |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC4=C(C=C3)C(=O)NC4=O)C5=CC=C(C=C5)C(=O)OC(C)C |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC4=C(C=C3)C(=O)NC4=O)C5=CC=C(C=C5)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313929.png)
![2-fluoro-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313930.png)
![2-(2-{[(4-Bromophenyl)imino]methyl}phenoxy)acetamide](/img/structure/B313931.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B313932.png)
![N-[(3-acetylphenyl)carbamothioyl]-2-chlorobenzamide](/img/structure/B313933.png)
![Methyl 4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B313937.png)
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313939.png)
![1,3-diphenyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B313941.png)
![ethyl 4-{5-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B313943.png)

![1-[5-(4-isopropylphenyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B313947.png)
![3-ethoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B313948.png)
![1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B313949.png)

